molecular formula C7H16ClNS B12051425 3-Amino-2,2,4,4-tetramethylthietane hydrochloride

3-Amino-2,2,4,4-tetramethylthietane hydrochloride

Cat. No.: B12051425
M. Wt: 181.73 g/mol
InChI Key: XASNLZPWRFCKRS-UHFFFAOYSA-N
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Description

3-Amino-2,2,4,4-tetramethylthietane hydrochloride: is a chemical compound with the molecular formula C7H16ClNS and a molecular weight of 181.73 g/mol . This compound is characterized by its unique structure, which includes a thietane ring substituted with amino and tetramethyl groups. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2,4,4-tetramethylthietane hydrochloride typically involves the reaction of 2,2,4,4-tetramethylthietane with an amine source under specific conditions. One common method is the Leuckart reaction, which involves the reductive alkylation of ammonia or primary amines with carbonyl compounds in the presence of formic acid or formamide . Catalysts such as boric acid or aluminum salts (e.g., aluminum chloride, aluminum sulfate) are often used to enhance the reaction efficiency .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2,2,4,4-tetramethylthietane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thietane derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

Scientific Research Applications

3-Amino-2,2,4,4-tetramethylthietane hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Amino-2,2,4,4-tetramethylthietane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Amino-3-imino-N-methylpropanamide hydrochloride
  • 2,2,4,6-tetramethylpiperidine hydrochloride
  • 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride

Comparison: Compared to these similar compounds, 3-Amino-2,2,4,4-tetramethylthietane hydrochloride is unique due to its thietane ring structure and the presence of tetramethyl groups. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

Molecular Formula

C7H16ClNS

Molecular Weight

181.73 g/mol

IUPAC Name

2,2,4,4-tetramethylthietan-3-amine;hydrochloride

InChI

InChI=1S/C7H15NS.ClH/c1-6(2)5(8)7(3,4)9-6;/h5H,8H2,1-4H3;1H

InChI Key

XASNLZPWRFCKRS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(S1)(C)C)N)C.Cl

Origin of Product

United States

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